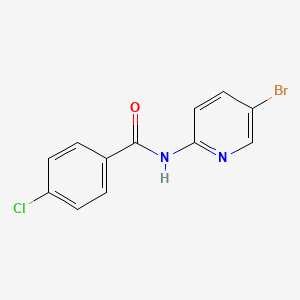

N-(5-bromopyridin-2-yl)-4-chlorobenzamide

説明

This compound was synthesized as part of a series of antibacterial agents targeting Gram-positive and Gram-negative bacterial strains. Key characteristics include:

- Synthetic Route: Prepared via coupling of 5-bromo-2-aminopyridine with 4-chlorobenzoyl chloride under standard amidation conditions .

- Biological Activity: Demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) range of 0.22–1.49 μM, outperforming other benzamide derivatives in the same study except for a sulfonamide analog .

- Structural Features: The bromine atom on the pyridine ring and the chlorine on the benzamide group likely enhance lipophilicity and target binding, contributing to its efficacy.

特性

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQWKPVAJQPJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of N-(5-bromopyridin-2-yl)-4-chlorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Types of Reactions: N-(5-bromopyridin-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Formation of N-(substituted pyridin-2-yl)-4-chlorobenzamides.

Oxidation Reactions: Formation of N-(5-bromopyridin-2-yl)-4-chlorobenzamide N-oxide.

Reduction Reactions: Formation of N-(5-bromopyridin-2-yl)-4-chloroaniline.

科学的研究の応用

Chemistry: N-(5-bromopyridin-2-yl)-4-chlorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes or receptors. It is used in the study of protein-ligand interactions and the development of new therapeutic agents .

Medicine: N-(5-bromopyridin-2-yl)-4-chlorobenzamide is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of agrochemicals and other specialty chemicals .

作用機序

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound .

類似化合物との比較

N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i)

- Structure : Substituted with a 3-benzyl-5-hydroxyphenyl group instead of 5-bromopyridin-2-yl.

- Properties : Red solid, 62% yield, melting point 191.6–192.8°C.

N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-chlorobenzamide (Z-4b)

- Structure : Features a fused isobenzofurooxazol scaffold.

- Properties : White solid, 63.4% yield, melting point 183–249°C.

- No biological data are provided, but structural complexity could influence pharmacokinetics .

N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide (13)

- Structure : Substituted with a benzimidazole ring.

- Properties : 57% yield, confirmed by NMR and mass spectrometry.

- Biological Activity : Targets metabotropic glutamate receptor 5 (mGluR5) as a neuroprotective agent, indicating a divergent therapeutic application compared to 4c ’s antibacterial role .

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)

Platinum/Palladium Complexes of 4-Chlorobenzamide Derivatives

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure : 3-Bromophenyl group with trimethoxybenzamide.

- Key Differences : Structural studies emphasize crystallographic variations, such as planarity and hydrogen-bonding patterns, which may influence solubility and stability .

Key Findings and Trends

- Structural Impact : The presence of bromine (in 4c ) or other halogens enhances lipophilicity, improving membrane permeability. Heterocycles like thiazole or benzimidazole direct activity toward specific biological targets (e.g., anti-inflammatory vs. neuroprotective).

- Synthetic Yields : Yields vary widely (9.5–63.4%), influenced by steric hindrance and reaction conditions. Fused-ring systems (e.g., Z-4b) may complicate synthesis .

- Biological Specificity: Antibacterial activity in 4c is linked to the bromopyridine group, while anti-inflammatory effects in 5c arise from the thiazole moiety.

生物活性

N-(5-bromopyridin-2-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(5-bromopyridin-2-yl)-4-chlorobenzamide features a bromopyridine moiety and a chlorobenzamide structure. The presence of halogens (bromine and chlorine) enhances its reactivity and biological interactions, making it a valuable candidate for drug development.

The primary mechanism of action for N-(5-bromopyridin-2-yl)-4-chlorobenzamide involves its ability to bind to specific protein targets, inhibiting their activity. This binding occurs at the active site of enzymes or receptors, leading to various biological effects depending on the target. For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism, which could be leveraged in cancer therapies .

1. Anticancer Activity

Research indicates that N-(5-bromopyridin-2-yl)-4-chlorobenzamide exhibits potential anticancer properties. In high-throughput screening (HTS) assays against non-small cell lung cancer (NSCLC) lines, compounds with similar structures demonstrated selective toxicity towards certain cancer cell lines, suggesting that this compound may also possess similar properties .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Analogues of 4-chlorobenzamide have shown significant anti-inflammatory effects in vivo, indicating that modifications to the benzamide structure can enhance these activities. This suggests that N-(5-bromopyridin-2-yl)-4-chlorobenzamide may also have therapeutic potential in treating inflammatory conditions .

3. Antimicrobial Activity

N-(5-bromopyridin-2-yl)-4-chlorobenzamide has been explored for its antimicrobial effects. Studies on related compounds have demonstrated efficacy against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of N-(5-bromopyridin-2-yl)-4-chlorobenzamide can be influenced by modifications to its chemical structure. The presence of both bromine and chlorine atoms contributes unique electronic and steric properties that affect its interaction with biological targets. Comparative studies with similar compounds have shown that variations in substituents can lead to significant differences in potency and selectivity against specific targets.

Case Study 1: Inhibition of Stearoyl-CoA Desaturase

In a study investigating the inhibition of SCD, N-(5-bromopyridin-2-yl)-4-chlorobenzamide was identified as a promising candidate due to its ability to inhibit SCD activity selectively. This inhibition resulted in reduced levels of unsaturated fatty acids in cancer cells, leading to impaired cell membrane function and increased cell death .

Case Study 2: Anti-inflammatory Activity Assessment

A series of derivatives based on 4-chlorobenzamide were synthesized and tested for anti-inflammatory activity. Among them, compounds with halogen substitutions showed enhanced efficacy compared to standard anti-inflammatory drugs like diclofenac sodium. This suggests that N-(5-bromopyridin-2-yl)-4-chlorobenzamide could serve as a lead compound for developing new anti-inflammatory therapies .

Comparative Analysis Table

| Compound Name | Biological Activity | Target/Mechanism |

|---|---|---|

| N-(5-bromopyridin-2-yl)-4-chlorobenzamide | Anticancer | Inhibition of SCD |

| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | Anti-inflammatory | COX-2 enzyme interaction |

| N-(5-bromopyridin-2-yl)-3-iodobenzamide | Antimicrobial | Interaction with microbial proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。